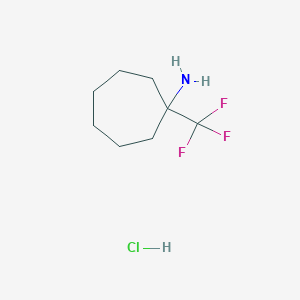
Ethyl 4-ethyloxazole-5-carboxylate
カタログ番号 B2795262
CAS番号:
122829-61-2
分子量: 169.18
InChIキー: UNLFVISJUBINTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
科学的研究の応用
Synthesis and Characterization
- Ethyl 4-ethyloxazole-5-carboxylate has been used as a precursor in the synthesis of various chemical compounds. For example, it served as a starting material in the synthesis of 2-aminoethyl-5-carbethoxythiazoles, where a Michael-like addition strategy was employed (Boy & Guernon, 2005).
- Additionally, this compound has been modified and synthesized using readily available materials, leading to the creation of new compounds with potential antimicrobial activities. The structures of these synthesized derivatives were confirmed using various spectral techniques (Desai, Bhatt, & Joshi, 2019).
Structural and Chemical Analysis
- In terms of chemical analysis, the crystal structure of ethyl 2-aminooxazole-5-carboxylate, a related compound, has been studied. This structure consists of planar sheets connected by intermolecular hydrogen bonding, providing insights into the molecular interactions of such compounds (Kennedy, Khalaf, Suckling, & Waigh, 2001).
Chemical Transformations
- Ethyl 4-ethyloxazole-5-carboxylate has been utilized in various chemical transformations. For instance, it has been directly and regioselectively alkenylated, benzylated, and alkylated, showcasing its versatility in organic synthesis (Verrier, Hoarau, & Marsais, 2009).
- It has also been a part of novel synthetic routes towards 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles, demonstrating its application in the synthesis of natural products (Verrier, Martin, Hoarau, & Marsais, 2008).
Safety and Hazards
特性
IUPAC Name |
ethyl 4-ethyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-6-7(12-5-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLFVISJUBINTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


2-Chloro-3-oxo-pentanoic acid ethyl ester (13.5 g) was dissolved in 75 ml of 95% formic acid. Ammonium formate (27.6 g) was added and the reaction heated at reflux under nitrogen for 6 hours. After cooling to room temperature the reaction mixture was evaporated and the residue extracted with ether (3×50 ml). Combined ether extracts were washed with water and brine, dried (MgSO4), filtered and evaporated to give a crude oil (9 g). The oil was purified by chromatography on silica gel, eluting with CH2Cl2/MeOH 99:1, providing the title compound (3.77 g) as a pale brown oil.



Name
Synthesis routes and methods II
Procedure details


Ethyl 2-chloro-3-oxopentanoate (29.2 g, 0.164 mol) prepared by the method of E. A. Falco, P. B. Russell and G. H. Hitchings, J. Am. Chem. Soc 1951, 73, 3753, and ammonium formate (60 g, 0.95 mol ) were heated in 100% formic acid (180 ml ) under reflux for 5 h. The cooled mixture was diluted with water (300 ml) and diethyl ether (200 ml), then neutralised with aqueous sodium hydroxide (5M). The layers were separated and the aqueous layer extracted with more ether (4×200 ml). The combined ether layers were dried over magnesium sulphate and the solvent removed by distillation at atmospheric pressure. Vacuum distillation of the residue yielded the desired oxazole (11.2 g, 40%) b.p. 100°-106° (7 mm). This was contaminated with starting material. An analytical sample, obtained by extracting into 5M sulphuric acid, had b.p. 97°-98° (7 mm) . (Found C, 56.64; H, 6.63; N, 8.24; C8H11NO3 requires: C, 56.80; H, 6.55; N, 6.28%); m/e 169 (M+); δ (360 MHz, CDCl3) 1.27 (3H, J=7.5 Hz, ArCH2CH3); 1.40 (3H, t, J=7 Hz, CO2CH2CH3); 2.91 (2H, q, J=7.5 Hz, arCH2CH3); 4.40 (2H, q, J=7 Hz, CO2CH2CH3); 7.89 (1H, s, ArH).






Name
Yield
40%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2795180.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2795181.png)
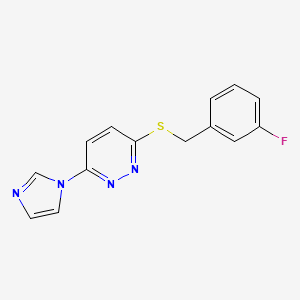

![{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2795188.png)
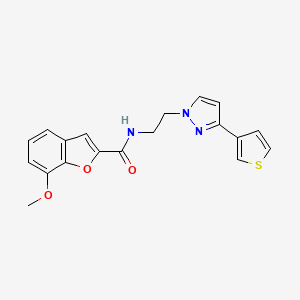
![N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2795190.png)
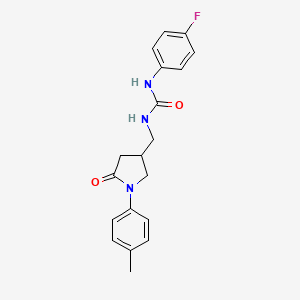
![2-[(E)-[(2-chlorophenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2795196.png)
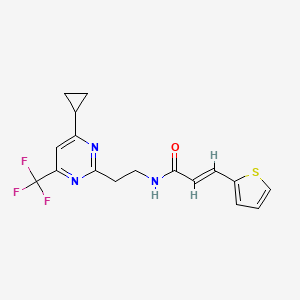
![Imidazo[1,5-a]pyridine-3(2h)-thione](/img/structure/B2795198.png)
![5-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2795200.png)
